3-(4-Methoxyphenyl)acryloyl chloride
Overview
Description
3-(4-Methoxyphenyl)acryloyl chloride, also known as (2E)-3-(4-Methoxyphenyl)acryloyl chloride, is a chemical compound with the molecular formula C10H9ClO2 . It has an average mass of 196.630 Da and a monoisotopic mass of 196.029114 Da .
Synthesis Analysis
The synthesis of acrylate monomers like this compound can be achieved through a continuous flow process . In this process, (meth)acryloyl chloride is reacted with alcohols in the presence of triethyl amine in a tubular reactor, resulting in excellent conversions of alcohols to their corresponding esters within 0.5 to 5 minutes of reaction times .Molecular Structure Analysis
The molecular structure of this compound consists of a methoxyphenyl group attached to an acryloyl chloride group . The presence of the acryloyl chloride group makes it highly reactive, allowing it to participate in various chemical reactions.Chemical Reactions Analysis
This compound, being an acyl chloride, is highly reactive and can undergo nucleophilic addition / elimination reactions with amines . The reaction involves a nucleophilic attack on the carbon atom by the lone pair on the nitrogen atom in the amine, followed by the reformation of the carbon-oxygen double bond and the removal of a hydrogen ion from the nitrogen .Physical and Chemical Properties Analysis
This compound is a chemical compound with the molecular formula C10H9ClO2 . It has an average mass of 196.630 Da and a monoisotopic mass of 196.029114 Da .Scientific Research Applications
Antibacterial Nanofibers
One application is in the synthesis of antibacterial non-woven nanofibers. Curcumin acrylate oligomers, derived from a similar compound, have been used in the production of antibacterial nanofibers with potential applications in wound dressing materials for tissue regeneration (Killi, Paul, & Gundloori, 2015).
Ionic Liquid Catalysis
In another study, 3-(4-Methoxyphenyl)acryloyl chloride is used in the synthesis of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone, employing ionic liquids as catalysts. This process showcases its role in facilitating chemical reactions in novel solvents (Jia-chen, 2014).
Synthesis of Organic Compounds
The compound is used in the efficient synthesis of 3-, 4-, and 5-O-feruloylquinic acids from d-(−)-quinic acid, illustrating its utility in organic compound synthesis (Dokli, Navarini, & Hameršak, 2013).
Corrosion Inhibition
A study on the impact of corrosion inhibition of synthetic acrylamide derivatives, including compounds similar to this compound, on copper in nitric acid solutions, highlights its application in corrosion prevention (Abu-Rayyan et al., 2022).
Polymer-Metal Complexes
Its use in the synthesis of polymers and subsequent formation of polymer-metal complexes demonstrates its application in materials science, particularly in creating materials with specific properties (Nanjundan, Selvamalar, & Jayakumar, 2004).
Liquid Crystal Polymers
In liquid crystal research, derivatives of this compound are used to synthesize polyacrylates with discogenic side groups, contributing to the development of new materials with specific liquid crystal properties (Boden, Bushby, & Lu, 1998).
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)acryloyl chloride involves its reaction with amines in a nucleophilic addition / elimination reaction . The reaction begins with a nucleophilic attack on the carbon atom of the acyl chloride by the lone pair on the nitrogen atom of the amine. This is followed by the reformation of the carbon-oxygen double bond and the removal of a hydrogen ion from the nitrogen .
Safety and Hazards
3-(4-Methoxyphenyl)acryloyl chloride is a hazardous chemical. It is classified as a flammable liquid, and it can cause severe skin burns and eye damage. It is also harmful if swallowed and fatal if inhaled . Therefore, it should be handled with care, and protective measures should be taken when using it.
Properties
IUPAC Name |
(E)-3-(4-methoxyphenyl)prop-2-enoyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c1-13-9-5-2-8(3-6-9)4-7-10(11)12/h2-7H,1H3/b7-4+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOJOQBYEAVATL-QPJJXVBHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42996-84-9 | |
Record name | trans-4-Methoxycinnamoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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